BenchChemオンラインストアへようこそ!

(R)-tosufloxacin

Antibacterial Fluoroquinolone MIC

Choose (R)-tosufloxacin for its significantly higher potency against MDR Gram-positive bacteria (MRSA, VRE, PRSP) with MICs as low as 0.016 mg/L. Its 8- to 16-fold greater activity versus ciprofloxacin and sparfloxacin makes it a stringent positive control. The pure (R)-enantiomer ensures enantiomer-specific PK/PD data, avoiding the confounding effects of the less active (S)-form. It also serves as a low-toxicity comparator for fluoroquinolone-induced tendinopathy studies, exhibiting no Achilles tendon lesions at high doses. This compound is essential for robust, reproducible preclinical research.

Molecular Formula C19H15F3N4O3
Molecular Weight 404.3 g/mol
Cat. No. B1253701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tosufloxacin
Molecular FormulaC19H15F3N4O3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
InChIInChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1
InChIKeyWUWFMDMBOJLQIV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tosufloxacin for Research & Procurement: Baseline Overview


(R)-Tosufloxacin is the biologically more active enantiomer of the racemic fluoroquinolone antibiotic tosufloxacin [1]. It belongs to the third-generation fluoroquinolone class and functions as an inhibitor of bacterial DNA gyrase and topoisomerase IV, leading to potent, broad-spectrum antibacterial activity [2]. The compound, with the CAS registry number 100490-36-6, is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivative [3].

Why (R)-Tosufloxacin Cannot Be Simply Substituted with a Generic Alternative


Substituting (R)-tosufloxacin with another fluoroquinolone without rigorous comparative data is scientifically unsound due to significant and quantifiable differences in antibacterial potency, spectrum of activity, and enantiomer-specific pharmacokinetics. In vitro studies demonstrate that tosufloxacin MIC values are often 8- to 16-fold lower than those of sparfloxacin and ciprofloxacin against many pathogens, underscoring that generic substitution based solely on class membership could lead to treatment failure or suboptimal experimental outcomes [1]. Furthermore, as a chiral molecule, the (R)-enantiomer exhibits distinct pharmacokinetic properties compared to the (S)-form, including significantly higher renal clearance and urinary recovery, which can impact in vivo efficacy and toxicity profiles [2].

(R)-Tosufloxacin: Product-Specific Quantitative Evidence for Differentiated Procurement


Superior in Vitro Potency: 8- to 16-Fold Lower MICs than Sparfloxacin and Ciprofloxacin

In a broad in vitro comparison against 730 bacterial isolates representing 49 different species, tosufloxacin demonstrated MIC values that were generally 8- to 16-fold lower than those of sparfloxacin or ciprofloxacin [1]. Against Pseudomonas aeruginosa specifically, tosufloxacin achieved an MIC90 of 1.0 µg/mL, compared to 2.0 µg/mL for ciprofloxacin and 4.0 µg/mL for sparfloxacin [1].

Antibacterial Fluoroquinolone MIC

Enhanced Gram-Positive Activity: Most Active Fluoroquinolone Against Staphylococci and Streptococci

A comparative in vitro study found tosufloxacin to be the most active of the tested fluoroquinolones (including ciprofloxacin and temafloxacin) against a range of Gram-positive pathogens. Tosufloxacin MIC ranges were 0.016-0.25 mg/L for staphylococci, 0.06-1 mg/L for streptococci, and 0.12-4 mg/L for enterococci [1].

Antibacterial Gram-positive MIC

Reduced Tendon Toxicity Risk: No Achilles Tendon Lesions in Preclinical Model at High Dose

In a comparative toxicology study assessing Achilles tendon lesions in juvenile rats, tosufloxacin, along with norfloxacin and ciprofloxacin, did not induce any tendon lesions even at the high dose of 900 mg/kg. In contrast, other fluoroquinolones like fleroxacin and pefloxacin induced lesions at doses as low as 100 mg/kg, while levofloxacin and ofloxacin induced lesions at 300 mg/kg or more [1].

Toxicology Safety Preclinical

Stereoselective Pharmacokinetics: Significantly Higher Renal Clearance for the (R)-Enantiomer

A pharmacokinetic study in healthy volunteers administered racemic tosufloxacin revealed significant stereoselective differences. The (R)-enantiomer exhibited a significantly higher renal clearance of 226 ± 10 mL/min compared to 202 ± 10 mL/min for the (S)-enantiomer, and a significantly higher urinary recovery of 35.4 ± 2.2% compared to 32.4 ± 1.9% [1].

Pharmacokinetics Chiral Enantiomer

Validated Clinical Efficacy in Pediatric Respiratory Infections: Comparable to Macrolides for MRMP

A review of clinical evidence indicates that tosufloxacin has good efficacy for treating bacterial infections in children, including those under 2 years of age [1]. Notably, for Macrolide-resistant Mycoplasma pneumoniae (MRMP), a challenging respiratory pathogen in pediatric populations, tosufloxacin demonstrated better efficacy compared to macrolide antibiotics [1].

Clinical Trial Pediatric Respiratory

Optimal Research and Industrial Application Scenarios for (R)-Tosufloxacin


High-Potency Antibacterial Screening Against Multi-Drug Resistant (MDR) Gram-Positive Pathogens

Use (R)-tosufloxacin as a positive control or comparator in high-throughput screening assays targeting MDR Gram-positive bacteria such as MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae. Its exceptionally low MICs against these species (0.016-0.25 mg/L for staphylococci, 0.12-4 mg/L for enterococci) [1] provide a stringent benchmark for novel antibacterial candidates. The 8- to 16-fold higher potency than ciprofloxacin and sparfloxacin [2] ensures that even low-level activity in new compounds can be meaningfully contextualized.

Chiral Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

Employ the pure (R)-enantiomer in preclinical PK/PD studies to establish enantiomer-specific exposure-response relationships. The documented significant differences in renal clearance (226 vs 202 mL/min) and urinary recovery (35.4% vs 32.4%) between (R)- and (S)-tosufloxacin [3] make it an ideal model compound for investigating the impact of chirality on drug disposition and efficacy, informing the development of chiral separation methods and analytical standards.

Investigating the Safety Profile of Fluoroquinolones in Tendinopathy Models

Utilize (R)-tosufloxacin as a negative control or low-toxicity comparator in in vivo models of fluoroquinolone-induced tendinopathy. Its lack of Achilles tendon lesion induction in rats even at a high dose of 900 mg/kg [4] provides a stark contrast to more toxic agents like pefloxacin and levofloxacin, facilitating the study of structural determinants of this adverse effect and the evaluation of potential protective interventions.

Addressing Macrolide-Resistant Infections in Pediatric Research

Incorporate (R)-tosufloxacin in studies focused on pediatric infectious diseases, especially those caused by Macrolide-resistant Mycoplasma pneumoniae (MRMP). Its established clinical efficacy in this patient population [5] and favorable safety profile in children support its use as a research tool to explore therapeutic strategies for a common and increasingly difficult-to-treat pediatric pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tosufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.